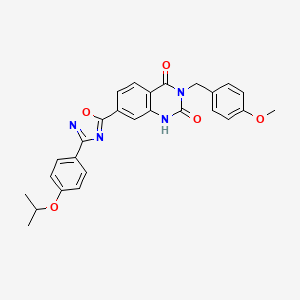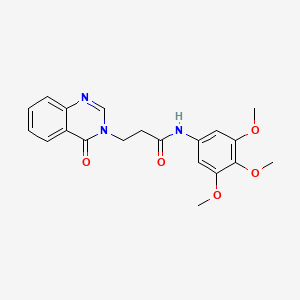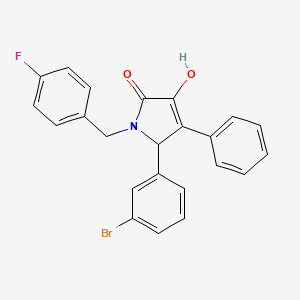
7-(3-(4-isopropoxyphenyl)-1,2,4-oxadiazol-5-yl)-3-(4-methoxybenzyl)quinazoline-2,4(1H,3H)-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-[(4-methoxyphenyl)methyl]-7-{3-[4-(propan-2-yloxy)phenyl]-1,2,4-oxadiazol-5-yl}-1,2,3,4-tetrahydroquinazoline-2,4-dione is a complex organic compound that belongs to the class of quinazoline derivatives This compound is characterized by the presence of a methoxyphenyl group, a propan-2-yloxyphenyl group, and an oxadiazole ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(4-methoxyphenyl)methyl]-7-{3-[4-(propan-2-yloxy)phenyl]-1,2,4-oxadiazol-5-yl}-1,2,3,4-tetrahydroquinazoline-2,4-dione typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the oxadiazole ring: This can be achieved by reacting an appropriate hydrazide with a carboxylic acid derivative under dehydrating conditions.
Introduction of the methoxyphenyl and propan-2-yloxyphenyl groups: These groups can be introduced through nucleophilic substitution reactions.
Cyclization to form the quinazoline core: This step often involves the condensation of an anthranilic acid derivative with a suitable aldehyde or ketone.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
化学反応の分析
反応の種類
酸化: この化合物は、特にメトキシ基とイソプロポキシ基で酸化反応を起こす可能性があります。
還元: 還元反応は、オキサジアゾール環で起こり、さまざまな誘導体の形成につながる可能性があります。
置換: 求核および求電子置換反応は、キナゾリン環とフェニル環のさまざまな位置で起こる可能性があります。
一般的な試薬と条件
酸化剤: 過マンガン酸カリウム、過酸化水素。
還元剤: 水素化ホウ素ナトリウム、水素化アルミニウムリチウム。
置換試薬: ハロゲン化剤、アルキル化剤。
主要な生成物
酸化生成物: 酸化された側鎖を持つキナゾリン誘導体の形成。
還元生成物: 還元されたオキサジアゾール誘導体。
置換生成物: さまざまな置換キナゾリンおよびフェニル誘導体。
4. 科学研究への応用
化学
触媒: この化合物は、触媒反応の配位子として使用できます。
材料科学:
生物学と医学
薬理学: 特定の酵素を阻害する能力のために、抗がん剤としての可能性が調査されています。
生化学: 生物学的マクロ分子との相互作用について研究されています。
産業
化学合成: 他の複雑な有機化合物の合成における中間体として使用されます。
医薬品: 新規薬物の開発における潜在的な使用。
科学的研究の応用
3-[(4-methoxyphenyl)methyl]-7-{3-[4-(propan-2-yloxy)phenyl]-1,2,4-oxadiazol-5-yl}-1,2,3,4-tetrahydroquinazoline-2,4-dione has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an anticancer agent due to its ability to inhibit specific molecular targets.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Research: It is used in studies to understand its interaction with biological macromolecules and its potential therapeutic effects.
作用機序
7-(3-(4-イソプロポキシフェニル)-1,2,4-オキサジアゾール-5-イル)-3-(4-メトキシベンジル)キナゾリン-2,4(1H,3H)-ジオンの作用機序は、特定の分子標的との相互作用を伴います。これらの標的には以下が含まれる可能性があります。
酵素: 細胞増殖に関与する酵素の阻害。
受容体: 生物学的経路を調節するために、特定の受容体に結合します。
類似化合物との比較
類似化合物
- 7-(3-(4-メトキシフェニル)-1,2,4-オキサジアゾール-5-イル)-3-(4-メトキシベンジル)キナゾリン-2,4(1H,3H)-ジオン
- 7-(3-(4-イソプロピルフェニル)-1,2,4-オキサジアゾール-5-イル)-3-(4-メトキシベンジル)キナゾリン-2,4(1H,3H)-ジオン
独自性
- 構造的特徴 : イソプロポキシ基とメトキシ基の両方の存在により、ユニークな化学的特性がもたらされます。
- 生物活性 : 類似の化合物と比較して、独自の生物活性を示し、創薬のための貴重な候補となります。
特性
分子式 |
C27H24N4O5 |
|---|---|
分子量 |
484.5 g/mol |
IUPAC名 |
3-[(4-methoxyphenyl)methyl]-7-[3-(4-propan-2-yloxyphenyl)-1,2,4-oxadiazol-5-yl]-1H-quinazoline-2,4-dione |
InChI |
InChI=1S/C27H24N4O5/c1-16(2)35-21-11-6-18(7-12-21)24-29-25(36-30-24)19-8-13-22-23(14-19)28-27(33)31(26(22)32)15-17-4-9-20(34-3)10-5-17/h4-14,16H,15H2,1-3H3,(H,28,33) |
InChIキー |
KVZZMKUZSYAKLV-UHFFFAOYSA-N |
正規SMILES |
CC(C)OC1=CC=C(C=C1)C2=NOC(=N2)C3=CC4=C(C=C3)C(=O)N(C(=O)N4)CC5=CC=C(C=C5)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-ethyl-5-((4-fluorobenzyl)thio)-6-(4-methylbenzyl)-2H-pyrazolo[4,3-d]pyrimidin-7(6H)-one](/img/structure/B11269642.png)
![N-(3-fluorophenyl)-3-[methyl(4-methylphenyl)sulfamoyl]-4-phenylthiophene-2-carboxamide](/img/structure/B11269647.png)
![N-{1-[1-(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3-methyl-1H-pyrazol-5-yl}-2-(2-fluorophenoxy)acetamide](/img/structure/B11269650.png)
![1-Cyclohexyl-4-{[5-(3,4-dimethyl-1H-pyrazol-5-YL)thiophen-2-YL]sulfonyl}piperazine](/img/structure/B11269651.png)
![3-(4-Bromophenyl)-4-(2-phenoxyethyl)-1-thioxo-1H-thiazolo[3,4-a]quinazolin-5(4H)-one](/img/structure/B11269669.png)
![2-(3-benzyl-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-cyclopentylacetamide](/img/structure/B11269675.png)
![3-butyl-7-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]quinazoline-2,4(1H,3H)-dione](/img/structure/B11269677.png)

![3-{[4-(2,5-dimethylphenyl)piperazin-1-yl]sulfonyl}-N-(2-methoxybenzyl)thiophene-2-carboxamide](/img/structure/B11269684.png)


![1-(4-Fluorophenyl)-4-{3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}pyrrolidin-2-one](/img/structure/B11269703.png)
![N-(4-Fluoro-3-methylphenyl)-2-[10-oxo-2,3,10,10A-tetrahydrocyclopenta[B][1,5]benzodiazepin-9(1H)-YL]acetamide](/img/structure/B11269708.png)
![N-[4-(acetylamino)phenyl]-3-[methyl(phenyl)sulfamoyl]thiophene-2-carboxamide](/img/structure/B11269724.png)
